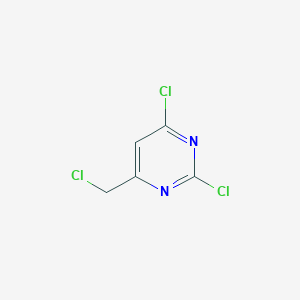

2,4-Dichloro-6-(chloromethyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that is of paramount importance in chemistry and biology. chemicalbook.com As a core component of the nucleobases cytosine, thymine, and uracil (B121893), it is integral to the structure of nucleic acids, DNA, and RNA. nih.govcymitquimica.com This biological ubiquity has inspired extensive research into pyrimidine derivatives, revealing them to be "privileged scaffolds" in medicinal chemistry. chemicalbook.com

Pyrimidine-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, antifungal, and analgesic properties. chemicalbook.combldpharm.com This broad bioactivity is attributed to the pyrimidine ring's ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, effectively mimicking other aromatic systems to bind with diverse enzymatic targets. chemicalbook.com Consequently, numerous pyrimidine derivatives have been developed into clinically successful drugs, such as the anticancer agent Imatinib and the classic chemotherapeutic Fluorouracil. cymitquimica.com The amenability of the pyrimidine skeleton to chemical modification at multiple positions allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, making it a central focus in modern drug discovery programs. chemicalbook.comchemicalbook.com

Strategic Importance of 2,4-Dichloro-6-(chloromethyl)pyrimidine as a Synthetic Synthon

The strategic value of this compound as a synthetic synthon lies in the differential reactivity of its three chlorine atoms. This trifunctional nature provides chemists with a powerful tool for sequential and regioselective synthesis. The molecule possesses three distinct electrophilic centers: the chlorine atoms at positions C2 and C4 of the pyrimidine ring, and the chlorine on the exocyclic methyl group at C6.

The chlorine atoms attached directly to the electron-deficient pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the chloromethyl group undergoes classical nucleophilic substitution (SN2). Crucially, the reactivities of the C2 and C4 positions are not identical. For most nucleophilic substitution reactions on 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position. evitachem.comsigmaaldrich.com This preferential reactivity allows for the selective introduction of a nucleophile at C4 while leaving the C2-chloro and C6-chloromethyl groups intact for subsequent transformations. However, this regioselectivity can be influenced and sometimes reversed based on the nature of the nucleophile, the presence of other substituents on the ring, and the specific reaction conditions employed. sigmaaldrich.comchemicalbook.com This tunable reactivity allows for a programmed, stepwise elaboration of the pyrimidine core, making this compound a highly versatile and sought-after intermediate for building molecular complexity.

| Reactive Site | Position | Typical Reaction Type | Relative Reactivity | Controlling Factors |

|---|---|---|---|---|

| Ring Chlorine | C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | High | Nucleophile strength, solvent, temperature |

| Ring Chlorine | C2-Cl | Nucleophilic Aromatic Substitution (SNAr) | Moderate | Nucleophile type (e.g., tertiary amines can favor C2), catalysts |

| Side-Chain Chlorine | -CH2Cl | Nucleophilic Substitution (SN2) | Varies | Steric hindrance, nucleophile properties |

Overview of Key Academic Research Trajectories for this compound

Academic and industrial research leveraging this compound and its close analogs is predominantly focused on the synthesis of biologically active compounds, particularly for oncology. A significant research trajectory involves its use as a core scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

For instance, research on derivatives of the closely related 2,4-dichloro-6-methylpyrimidine (B20014) has led to the rational design and synthesis of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants that confer resistance to existing therapies in non-small cell lung cancer. In these syntheses, the dichloropyrimidine core serves as an anchor to which various amine-containing fragments are attached via regioselective SNAr reactions at the C4 position. The additional chloromethyl group in this compound offers a further point for diversification, allowing the introduction of linkers or functional groups designed to probe additional binding pockets within the kinase active site or to modulate the compound's solubility and pharmacokinetic profile. Similarly, related structures like 2-(chloromethyl)-pyrido[2,3-d]pyrimidines have been synthesized and identified as potent inhibitors of PIM-1 kinase, another important target in cancer therapy. These research programs highlight the utility of this synthon in generating libraries of complex, functionalized pyrimidines for screening in drug discovery campaigns.

Contextualizing this compound within Halogenated Heterocyclic Chemistry

This compound is a prime example of a halogenated heterocycle, a class of compounds of fundamental importance in synthetic chemistry. Halogen atoms on heterocyclic rings are not merely passive substituents; they are versatile chemical handles that enable a wide array of synthetic transformations. The electron-deficient nature of the pyrimidine ring makes the attached chlorine atoms particularly reactive towards nucleophilic displacement, as discussed previously. evitachem.com

Beyond nucleophilic substitution, these halogen atoms are excellent partners in transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups to the pyrimidine core. evitachem.comsigmaaldrich.com This capability is crucial for constructing the complex biaryl or heteroaryl structures often found in modern pharmaceuticals. The reactivity order for these couplings often mirrors that of SNAr reactions (C4 > C2), permitting selective and sequential couplings. evitachem.comsigmaaldrich.com

Furthermore, halogenated pyrimidines have found applications beyond synthetic intermediates. In radiobiology, certain halogenated pyrimidine analogues can act as radiosensitizers. When incorporated into the DNA of tumor cells, they can enhance the cell-killing effects of radiation therapy, representing another important facet of their utility in oncology. Thus, this compound is situated at the intersection of synthetic utility and potential therapeutic application, embodying the power of halogenated heterocycles in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWAMSWHMUDREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566786 | |

| Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94170-66-8 | |

| Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 6 Chloromethyl Pyrimidine

Established Synthetic Routes to 2,4-Dichloro-6-(chloromethyl)pyrimidine

Established routes are characterized by their reliability and widespread use in laboratory and industrial settings, though they often rely on potent and hazardous reagents.

The most conventional pathway to this compound begins with 6-methyluracil (B20015) (also known as 6-methylpyrimidine-2,4(1H,3H)-dione). This process generally involves two key chlorination steps: the conversion of the hydroxyl groups of the pyrimidine (B1678525) ring to chlorides, and the subsequent chlorination of the methyl group.

A primary method for the first step is the treatment of the starting uracil (B121893) derivative with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This reaction effectively replaces the two hydroxyl groups at the C2 and C4 positions with chlorine atoms to yield 2,4-dichloro-6-methylpyrimidine (B20014). The reaction is typically conducted at elevated temperatures, often under reflux.

The second step involves the chlorination of the methyl group at the C6 position. This is commonly achieved through free-radical chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). Careful control of stoichiometry is required to favor the formation of the monochlorinated product over di- and trichlorinated byproducts.

Table 1: Traditional Synthesis of this compound

| Step | Starting Material | Reagents | Typical Conditions | Product |

| 1 | 6-Methyluracil | Phosphorus oxychloride (POCl₃) | Reflux, 3-5 hours | 2,4-Dichloro-6-methylpyrimidine |

| 2 | 2,4-Dichloro-6-methylpyrimidine | N-Chlorosuccinimide (NCS), Radical Initiator | Reflux in CCl₄ or similar solvent | This compound |

Methodological Evolution in the Synthesis of this compound

Over time, refinements to the traditional methods have been introduced to improve safety, yield, and operational simplicity. One significant evolution involves the use of alternative chlorinating agents to phosphorus oxychloride. Reagents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can also achieve the dichlorination of the pyrimidine ring, sometimes under milder conditions.

Novel and Optimized Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes precision and efficiency, leading to the development of novel protocols that offer greater control over the reaction's outcome.

Chemo- and regioselectivity are crucial for efficiently synthesizing complex molecules like this compound. The primary challenge lies in the selective monochlorination of the C6-methyl group without affecting the existing chloro-substituents on the pyrimidine ring or leading to over-chlorination.

Regioselective synthesis often focuses on activating the methyl group for selective chlorination. One strategy involves the use of photochemistry, where controlled irradiation with UV light in the presence of a chlorinating agent can provide better selectivity for the desired monochlorinated product. Another approach is to employ directed chlorination methods, although these are less common for this specific substrate. The inherent reactivity difference between the aromatic C-Cl bonds and the aliphatic C-H bonds of the methyl group provides a degree of innate chemoselectivity, which is exploited in the traditional free-radical chlorination step.

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis. In the conversion of the uracil precursor to the dichloropyrimidine, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or other tertiary amines can accelerate the reaction with chlorinating agents like thionyl chloride. eurekaselect.com

For the side-chain chlorination, phase-transfer catalysts (PTCs) have been employed to facilitate the reaction between an aqueous inorganic hypochlorite (B82951) solution and the organic substrate. This method can offer a safer and more environmentally friendly alternative to traditional organic solvent-based radical chlorinations.

Table 2: Examples of Catalysts in Related Pyrimidine Syntheses

| Reaction Step | Catalyst Type | Example Catalyst | Function |

| Ring Chlorination | Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | Activates chlorinating agent (e.g., SOCl₂) |

| Side-Chain Chlorination | Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salt | Facilitates reaction between phases |

| Ring Formation | Metal Catalyst | Copper (I) Salts | Used in cycloaddition reactions to form triazole rings from pyrimidine precursors in some contexts. mdpi.comnih.gov |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. eurekaselect.comnih.gov This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A key target for green innovation in this synthesis is the replacement of hazardous chlorinating agents. Phosphorus oxychloride is highly corrosive and produces significant acidic waste. A greener alternative that has been successfully used in the synthesis of related dichloropyrimidines is triphosgene (B27547) (bis(trichloromethyl) carbonate). google.com Triphosgene is a solid, making it safer and easier to handle than gaseous phosgene (B1210022) or fuming POCl₃, and it can be used for the chlorination of dihydroxypyrimidines. google.com

Another major focus is the replacement of hazardous solvents. Traditional syntheses often use chlorinated solvents like carbon tetrachloride or toxic polar aprotic solvents like DMF. Green chemistry promotes the use of safer alternatives such as ethyl acetate (B1210297) (EtOAc) or, in some cases, performing reactions under solvent-free conditions. eurekaselect.comunibo.it The development of catalytic systems, as mentioned previously, also aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions.

Table 3: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Triphosgene |

| Solvent | Carbon Tetrachloride, Dichloroethane | Ethyl Acetate (EtOAc), Solvent-free conditions |

| Catalysis | Often stoichiometric reagents | Use of catalysts to reduce reagent load and energy |

| Waste | High volume of acidic and chlorinated waste | Reduced waste, safer byproducts |

Solvent-Free and Atom-Economical Syntheses

The principles of green chemistry, particularly solvent-free reactions and atom economy, are increasingly influential in chemical synthesis. Atom economy, a concept that emphasizes the maximization of atoms from reactants being incorporated into the final product, is a key metric for sustainable chemical processes.

In the context of synthesizing chlorinated pyrimidines, traditional methods often involve the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as both reagent and solvent. google.com While effective, these methods can have a low atom economy due to the generation of significant phosphorus- or sulfur-based byproducts.

To enhance atom economy, alternative reagents are being explored. For instance, the use of phosgene (COCl₂) or its safer solid surrogate, triphosgene (bis(trichloromethyl) carbonate), can offer a more atom-economical route for the chlorination of dihydroxypyrimidines. google.com In these reactions, the chlorine atoms are more efficiently transferred to the pyrimidine ring, with the primary byproduct being carbon dioxide.

Solvent-free synthesis represents another significant advancement in green chemistry. While specific solvent-free methods for this compound are not extensively documented, related research on other heterocyclic compounds demonstrates the feasibility of this approach. Microwave-assisted organic synthesis (MAOS) is a prominent technique in this area, often enabling reactions to proceed at faster rates and with higher yields without the need for a solvent.

Table 1: Comparison of Chlorinating Agents for Pyrimidine Synthesis

| Chlorinating Agent | Typical Byproducts | Atom Economy | Environmental Considerations |

| Phosphorus Oxychloride (POCl₃) | Phosphoric acid, phosphorus chlorides | Low | Corrosive byproducts, potential for P-containing waste |

| Thionyl Chloride (SOCl₂) | Sulfur dioxide, hydrogen chloride | Moderate | Toxic and corrosive gaseous byproducts |

| Phosgene (COCl₂)/Triphosgene | Carbon dioxide, hydrogen chloride | High | Extremely toxic gas (phosgene), safer handling with triphosgene |

Emerging Environmentally Benign Methods for this compound Production

The development of environmentally benign synthetic methods is a crucial area of research. For the production of this compound, this involves exploring alternative catalysts, less hazardous solvents, and more energy-efficient reaction conditions.

One promising approach is the use of catalytic systems that can facilitate chlorination with higher efficiency and selectivity, thereby reducing waste. While specific catalytic methods for this compound are not detailed in available literature, the broader field of heterocyclic chemistry is seeing advancements in this area.

Furthermore, the use of flow chemistry is an emerging trend that can contribute to a more benign production process. Continuous flow reactors offer better control over reaction parameters such as temperature and reaction time, leading to higher yields, improved safety, and reduced byproduct formation. This technology is highly adaptable for the synthesis of fine chemicals like this compound.

Scalability and Process Intensification in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction control, heat management, and purification. Scalability and process intensification are critical for the economically viable and safe production of this compound.

The synthesis of related dichloropyrimidines has been successfully scaled up. For example, processes for the preparation of 4,6-dichloropyrimidine (B16783) have been developed for industrial application. google.com These often involve the reaction of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride in the presence of a tertiary amine. The careful control of reaction conditions and the efficient removal of byproducts are key to achieving high yields and purity on a large scale.

Process intensification aims to develop smaller, more efficient, and safer production plants. In the context of this compound synthesis, this could involve the use of microreactors or continuous flow systems. These technologies allow for precise control over the reaction, leading to faster reaction times, higher selectivity, and minimized risk of runaway reactions. The enhanced heat and mass transfer in such systems are particularly advantageous for exothermic chlorination reactions.

Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions Involving 2,4-Dichloro-6-(chloromethyl)pyrimidine

Nucleophilic substitution is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of a wide array of functional groups. In this compound, three distinct chloro substituents are available for displacement, leading to a complex reactivity profile.

Selective Substitutions at the Pyrimidine Ring Chlorines

The two chlorine atoms attached to the pyrimidine ring at positions 2 and 4 exhibit differential reactivity towards nucleophiles. Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This preferential reactivity is attributed to the greater electron deficiency at the C4 position, which can be rationalized by resonance and inductive effects of the ring nitrogen atoms.

This selectivity has been demonstrated in the synthesis of derivatives such as 2-amino-4-chloro-6-chloromethyl-pyrimidine hydrochloride, where a nucleophilic amine selectively displaces the C4-chloro group, leaving the C2-chloro and the chloromethyl groups intact. prepchem.com Similarly, studies on analogous systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, have shown that nucleophilic substitution with methylamine (B109427) occurs selectively at the C4 position of the pyrimidine ring. mdpi.com

The regioselectivity of these reactions can be influenced by various factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While many reactions favor C4 substitution, the presence of certain substituents on the pyrimidine ring can alter this preference.

Reactivity of the Chloromethyl Group towards Nucleophiles

The chloromethyl group at the C6 position of the pyrimidine ring provides an additional site for nucleophilic attack, proceeding via a standard SN2 mechanism. The reactivity of this group is influenced by the electron-withdrawing nature of the dichloropyrimidine ring, which can affect the stability of the transition state.

While specific studies on the nucleophilic displacement of the chloromethyl group in this compound are not extensively documented in the reviewed literature, analogies can be drawn from similar structures. For instance, in reactions involving 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the primary site of nucleophilic attack is the C4-chloro position on the ring, suggesting that the chloromethyl group may be less reactive under those specific conditions. mdpi.com However, under different reaction conditions or with specific nucleophiles, the displacement of the chlorine from the chloromethyl group is a feasible and expected reaction pathway.

Sequential and Tandem Nucleophilic Displacements on this compound

The presence of three reactive chloro groups allows for the possibility of sequential or tandem nucleophilic displacements, leading to the synthesis of polysubstituted pyrimidines. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to achieve selective substitution at one, two, or all three positions.

For instance, starting with this compound, a first nucleophile could be directed to the more reactive C4 position. Subsequently, a second, different nucleophile could be introduced at the C2 position under more forcing conditions. Finally, the chloromethyl group could be functionalized. This stepwise approach allows for the creation of a diverse range of pyrimidine derivatives with distinct functionalities at the 2, 4, and 6-positions.

While the reviewed literature does not provide a comprehensive study of such sequential substitutions specifically for this compound, the principles are well-established in the chemistry of other polychlorinated heteroaromatic systems. nih.gov

Electrophilic Transformations of this compound

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, generally disfavors electrophilic aromatic substitution. However, under specific conditions and with potent electrophiles, such reactions can be induced. The position of substitution will be directed by the combined electronic effects of the existing substituents.

Bromination and Other Halogenations

Direct electrophilic bromination of the pyrimidine ring in this compound is expected to be challenging due to the deactivating effect of the two chlorine atoms. Electrophilic aromatic bromination typically requires an activated aromatic system. nih.govmdpi.com If the reaction were to occur, it would most likely take place at the C5 position, which is the most electron-rich position in the pyrimidine ring. The chlorine atoms at C2 and C4 and the chloromethyl group at C6 would direct an incoming electrophile to this position. However, no specific experimental data for the bromination of this compound was found in the reviewed literature.

Nitration and Sulfonation Pathways

Similar to bromination, the nitration of this compound is also expected to be difficult. The nitration of aromatic rings typically requires strong acidic conditions and a potent electrophile, the nitronium ion (NO₂⁺). The deactivating nature of the dichloropyrimidine ring would necessitate harsh reaction conditions. Studies on the nitration of benzyl (B1604629) chloride suggest that the chloromethyl group is an ortho,para-director, though with a deactivating effect. stackexchange.com In the context of the pyrimidine ring, this would further support the C5 position as the most likely site for nitration. Research on the nitration of 2-substituted pyrimidine-4,6-diones has shown that nitration can occur at the C5 position. nih.gov

Sulfonation of the pyrimidine ring is also an electrophilic substitution reaction and is subject to the same electronic constraints. While there is research on the synthesis of pyrimidine sulfonate derivatives, these often involve nucleophilic substitution of a leaving group by a sulfonating agent rather than direct electrophilic attack on the pyrimidine ring itself. nih.govresearchgate.net Direct sulfonation of pyridines, which are also electron-deficient heterocycles, has been achieved through electrochemical methods. nih.gov

Reductive and Oxidative Processes Applied to this compound

The different types of C-Cl bonds in this compound allow for selective reductive and oxidative transformations under controlled conditions.

The chlorine atoms on the pyrimidine ring can be selectively or completely removed through reductive dehalogenation processes. Catalytic hydrogenation is a common method for achieving this transformation. nih.gov Depending on the catalyst, solvent, and reaction conditions (temperature, pressure), it is possible to achieve stepwise reduction. Typically, the C4-chloro group is more labile than the C2-chloro group, allowing for potential regioselective mono-dehalogenation at the C4 position to yield 2-chloro-6-(chloromethyl)pyrimidine. More forcing conditions can lead to the removal of both chlorine atoms, affording 6-(chloromethyl)pyrimidine. This selective dehalogenation is a valuable tool for synthesizing pyrimidine derivatives with specific substitution patterns. nih.gov

The chloromethyl group at the C6 position is susceptible to oxidation, providing a pathway to introduce oxygen-containing functional groups. While specific studies on this compound are not extensively detailed in the literature, analogous transformations on similar structures, such as 4,5-dichloro-6-(chloromethyl)-pyrimidine, have been described. evitachem.com

Mild oxidation can convert the chloromethyl group into a formyl (aldehyde) group, yielding 2,4-dichloro-pyrimidine-6-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) under acidic conditions, can further oxidize the side chain to a carboxylic acid, resulting in the formation of 2,4-dichloropyrimidine-6-carboxylic acid. evitachem.com These transformations significantly expand the synthetic utility of the parent compound, allowing for subsequent reactions like reductive amination or esterification.

Transition Metal-Catalyzed Reactions Utilizing this compound

The chlorine substituents on the pyrimidine ring serve as excellent leaving groups for a variety of transition metal-catalyzed reactions, particularly those involving palladium catalysts. These methods are fundamental for constructing complex molecules with a pyrimidine core.

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the pyrimidine nucleus. For 2,4-dichloropyrimidines, a consistent regioselectivity is observed where the C4-position is significantly more reactive than the C2-position. stackexchange.commdpi.com This preference is attributed to the more favorable oxidative addition of the palladium catalyst into the C4–Cl bond. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the pyrimidine ring with boronic acids or esters. libretexts.org For this compound, the Suzuki-Miyaura reaction is expected to proceed with high regioselectivity at the C4 position under appropriate catalytic conditions. By carefully controlling the stoichiometry of the boronic acid, it is possible to isolate the mono-arylated or mono-heteroarylated product, 2-chloro-4-(aryl)-6-(chloromethyl)pyrimidine, in good to excellent yields. mdpi.combohrium.com A second coupling at the C2 position is possible but requires more forcing conditions.

Table 1: Representative Conditions for Regioselective C4-Suzuki Coupling on 2,4-Dichloropyrimidines

| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | ~81 | mdpi.com |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 120 | ~75-95 | mdpi.com |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 180 | ~80-90 | mdpi.com |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyrimidine ring and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Consistent with the established reactivity pattern, the reaction with this compound would selectively occur at the C4 position. This provides a direct route to 4-alkynyl-2-chloro-6-(chloromethyl)pyrimidines, which are versatile intermediates for further synthetic elaborations. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org When applied to this compound, the Buchwald-Hartwig amination allows for the regioselective introduction of primary or secondary amines at the C4 position. This yields 4-amino-2-chloro-6-(chloromethyl)pyrimidine derivatives, which are important scaffolds in medicinal chemistry. rsc.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and yield. nih.gov

Direct C-H functionalization is a modern strategy in organic synthesis that aims to form C-C or C-X bonds by activating a carbon-hydrogen bond. However, for substrates like this compound, which are rich in reactive leaving groups, this approach is less common. The palladium-catalyzed cross-coupling reactions at the carbon-chlorine bonds are kinetically and thermodynamically much more favorable than the activation of the sole C5-H bond. Consequently, the literature primarily focuses on functionalization via cross-coupling rather than direct C-H activation for this class of highly substituted pyrimidines.

Catalytic hydrogenation of this compound can lead to several outcomes depending on the catalyst and reaction conditions. This process can achieve both dehalogenation and reduction of the pyrimidine ring. asianpubs.org

Using catalysts like palladium on carbon (Pd/C), selective hydrodechlorination can be achieved. researchgate.net As with other reductions, the C4-Cl bond is typically the most susceptible to cleavage, followed by the C2-Cl bond and the chloromethyl group. Therefore, careful selection of reaction time, temperature, and hydrogen pressure can potentially lead to the selective formation of 2-chloro-6-(chloromethyl)pyrimidine, 6-(chloromethyl)pyrimidine, or 6-methylpyrimidine.

Under more vigorous conditions, using catalysts such as platinum oxide (PtO₂), hydrogenation of the aromatic pyrimidine ring itself can occur, leading to saturated tetrahydropyrimidine (B8763341) derivatives. asianpubs.org This comprehensive reduction would also likely result in the complete removal of all three chlorine atoms.

Detailed Mechanistic Elucidation of Reactions Involving this compound

The reactivity of this compound is characterized by the presence of three electrophilic centers susceptible to nucleophilic attack: the chlorine atoms at the C2 and C4 positions of the pyrimidine ring, and the chlorine atom in the chloromethyl group at the C6 position. The reaction pathways and mechanisms are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Investigations into the mechanistic details of related compounds provide valuable insights into the potential behavior of this compound.

Kinetic Studies and Reaction Pathway Mapping

While specific kinetic studies for this compound are not extensively documented in publicly available literature, the reaction pathways can be inferred from studies on analogous dichloropyrimidine derivatives. The primary reaction pathway for dichloropyrimidines is nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is a key area of investigation.

In many 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution is often observed to be selective for the C4 position. However, the substituent at the C6 position plays a crucial role in directing the regioselectivity. For instance, in 2,4-dichloropyrimidines with an electron-donating group at C6, the SNAr reaction can preferentially occur at the C2 position. wuxiapptec.comwuxiapptec.com This reversal of selectivity can be attributed to the electronic effects of the C6 substituent on the pyrimidine ring.

Another potential reaction pathway for compounds containing a chloromethyl group is nucleophilic substitution at the methylene (B1212753) carbon. In the case of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reactions with thiophenolates can lead to either direct nucleophilic substitution of the chlorine atom or a ring expansion to a 1,3-diazepine derivative, depending on the reaction conditions. researchgate.net The basicity and nucleophilicity of the reaction medium strongly influence the favored pathway. researchgate.net

Table 1: Potential Reaction Pathways for this compound

| Reaction Type | Position of Attack | Influencing Factors | Potential Products |

| SNAr | C2 or C4 of pyrimidine ring | Nature of C6 substituent, nucleophile, solvent | 2-substituted-4-chloro-6-(chloromethyl)pyrimidine or 4-substituted-2-chloro-6-(chloromethyl)pyrimidine |

| Nucleophilic Substitution | Chloromethyl group | Nucleophile strength, reaction conditions | 2,4-dichloro-6-(nucleophilomethyl)pyrimidine |

| Ring Expansion | Intramolecular cyclization | Basicity of the medium, nature of the nucleophile | Dihydropyrimido[4,5-d] wuxiapptec.comresearchgate.netdiazepine derivatives (postulated) |

Identification of Intermediates and Transition States

The identification of intermediates and transition states in reactions of dichloropyrimidines is often achieved through computational studies, such as Density Functional Theory (DFT) calculations. For the SNAr reaction, the mechanism proceeds through a Meisenheimer complex, which is a key intermediate. The stability of this intermediate and the energy of the transition states leading to it determine the regioselectivity of the reaction.

Quantum mechanics (QM) analyses on 2,4-dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. wuxiapptec.comwuxiapptec.com For 2,4-dichloropyrimidine itself, the LUMO is primarily located at the C4 position, consistent with the observed C4 selectivity. wuxiapptec.com However, with an electron-donating group at C6, the LUMO lobes at C2 and C4 become similar in size, suggesting a lower energy barrier for attack at C2. wuxiapptec.com

Transition state calculations for the SNAr reaction of 2,4-dichloro-6-methoxypyrimidine (B105707) with a bromide nucleophile showed that the transition state energy for C2 substitution is lower than that for C4 substitution, further explaining the observed C2 selectivity in such systems. wuxiapptec.com

In the context of ring expansion reactions observed in related chloromethylpyrimidines, a proposed mechanism involves the formation of a bicyclic intermediate containing a cyclopropane (B1198618) ring. researchgate.net This intermediate is formed via an intramolecular nucleophilic substitution following the deprotonation of a ring nitrogen. researchgate.net

Table 2: Calculated Energy Differences in Transition States for SNAr Reactions of Substituted 2,4-Dichloropyrimidines

| C6-Substituent | Reaction Position | Relative Transition State Energy (kcal/mol) | Predicted Selectivity | Reference |

| OMe | C2 | 0 | C2 | wuxiapptec.com |

| OMe | C4 | +0.76 | wuxiapptec.com | |

| NHMe | C2 | 0 | C2 | wuxiapptec.com |

| NHMe | C4 | +1.5 | wuxiapptec.com |

Stereochemical Outcomes and Control in Transformations of this compound

The stereochemical outcomes of reactions involving this compound would primarily be of interest if the molecule itself is chiral or if reactions introduce a new stereocenter. The parent molecule is achiral. However, reactions at the chloromethyl group could potentially create a chiral center if the nucleophile is appropriate and the conditions allow for stereocontrol.

For instance, if a nucleophilic substitution at the chloromethyl group proceeds via an SN2 mechanism, an inversion of configuration would be expected if the starting material were chiral at that position. However, given the achiral nature of the substrate, this would result in a racemic mixture if a new stereocenter is formed. Achieving stereocontrol in such transformations would likely require the use of chiral reagents or catalysts.

Derivatization and Functionalization Strategies for 2,4 Dichloro 6 Chloromethyl Pyrimidine

Synthesis of Novel Pyrimidine (B1678525) Derivatives from 2,4-Dichloro-6-(chloromethyl)pyrimidine

The trifunctional nature of this compound, possessing three electrophilic centers, makes it a valuable building block for the synthesis of novel pyrimidine derivatives. Strategic manipulation of reaction conditions allows for selective modifications at either the chloromethyl side chain or the pyrimidine core.

Modifications at the Chloromethyl Side Chain

The chloromethyl group at the C6 position of the pyrimidine ring behaves as a typical benzylic-like halide, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at this position, while potentially leaving the chloro substituents on the pyrimidine ring intact under controlled conditions.

Common transformations of the chloromethyl group involve reactions with O-, N-, and S-nucleophiles. For instance, reaction with alkoxides or phenoxides can yield the corresponding ethers, while reaction with amines can produce aminomethyl derivatives. Thiolates and thiourea (B124793) can be employed to introduce sulfur-containing moieties. Furthermore, the chloromethyl group can be converted into other functional groups, such as an azidomethyl group by reaction with sodium azide, which can then be further transformed, for example, via reduction to an aminomethyl group or through cycloaddition reactions.

| Nucleophile | Reagent Example | Product |

| Oxygen Nucleophile | Sodium Methoxide | 2,4-Dichloro-6-(methoxymethyl)pyrimidine |

| Nitrogen Nucleophile | Ammonia | (2,4-Dichloropyrimidin-6-yl)methanamine |

| Sulfur Nucleophile | Sodium Thiophenoxide | 2,4-Dichloro-6-(phenylthiomethyl)pyrimidine |

| Azide | Sodium Azide | 4-(Azidomethyl)-2,6-dichloropyrimidine |

Substitutions and Transformations on the Pyrimidine Core

The two chlorine atoms on the pyrimidine ring at positions C2 and C4 are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these substitutions is influenced by the electronic nature of the substituent at the C6 position. Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. However, the presence of an electron-donating group at C6 can direct the substitution to the C2 position. The chloromethyl group is moderately electron-withdrawing, which is expected to activate both C2 and C4 positions towards nucleophilic attack, with a general preference for the C4 position.

Selective monosubstitution can often be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile. Sequential substitution with different nucleophiles allows for the synthesis of asymmetrically substituted pyrimidines. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with one equivalent of an amine at a lower temperature may lead to the selective formation of a 2-amino-4-chloro- or 4-amino-2-chloro-6-(chloromethyl)pyrimidine derivative. Subsequent reaction with a different nucleophile at a higher temperature can then displace the remaining chlorine atom.

| Nucleophile | Product (Major Isomer) |

| Primary/Secondary Amine | 4-Amino-2-chloro-6-(chloromethyl)pyrimidine derivative |

| Alkoxide | 4-Alkoxy-2-chloro-6-(chloromethyl)pyrimidine derivative |

| Thiolate | 2-Chloro-4-(alkylthio)-6-(chloromethyl)pyrimidine derivative |

Building Block Applications of this compound in Complex Molecular Architectures

The multiple reactive sites of this compound make it an excellent building block for the construction of more complex molecular architectures, including fused heterocyclic systems and macrocycles.

Construction of Fused Heterocyclic Systems

The electrophilic nature of the C2, C4, and chloromethyl positions allows this compound to act as a precursor for the synthesis of various fused pyrimidine systems through annulation reactions with appropriate binucleophiles. By reacting with a molecule containing two nucleophilic centers, two of the electrophilic sites on the pyrimidine derivative can be engaged to form a new ring fused to the pyrimidine core.

For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolo[3,4-d]pyrimidine ring system. Similarly, reaction with a compound containing both an amino and a thiol group could yield a thiazolo[5,4-d]pyrimidine. The synthesis of pyrimido[4,5-d]pyrimidines could be envisioned through reaction with an appropriate amino-pyrimidine derivative. The specific reaction conditions and the nature of the binucleophile would determine which of the electrophilic sites participate in the cyclization.

| Fused System | Potential Binucleophile |

| Pyrazolo[3,4-d]pyrimidine | Hydrazine |

| Thiazolo[5,4-d]pyrimidine | 2-Aminoethanethiol |

| Pyrimido[4,5-d]pyrimidine | 4,5-Diaminopyrimidine |

Synthesis of Macrocycles Incorporating Pyrimidine Units

The ability of this compound to react with multiple nucleophiles makes it a suitable component for the synthesis of macrocyclic structures. By reacting with di- or poly-functional nucleophiles, such as diamines, diols, or dithiols, under high dilution conditions to favor intramolecular cyclization, it is possible to construct macrocycles where the pyrimidine ring is incorporated into the larger ring structure.

For instance, the reaction of this compound with a long-chain diamine could lead to a macrocycle where the amino groups have displaced the chlorine atoms at C2 and C4, or one chlorine and the chloromethyl group, depending on the reaction conditions and the length and flexibility of the linker. The chloromethyl group, in particular, can serve as a flexible linker arm in such macrocyclization strategies. These pyrimidine-containing macrocycles are of interest in supramolecular chemistry and for their potential biological activities.

Multi-Component Reactions Incorporating this compound

While direct participation of this compound in classical multi-component reactions (MCRs) such as the Biginelli or Hantzsch reactions is not typical due to the absence of the required functional groups, its derivatives can be readily prepared to serve as substrates for such reactions. wikipedia.orgwikipedia.org MCRs are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules in a single step from three or more starting materials.

For example, the chloromethyl group of this compound can be oxidized to an aldehyde functionality. The resulting 2,4-dichloro-pyrimidine-6-carbaldehyde could then serve as the aldehyde component in a Biginelli-type reaction with a β-ketoester and urea (B33335) or thiourea to construct a dihydropyrimidine-fused pyrimidine system. Similarly, this aldehyde derivative could participate in a Hantzsch-type pyridine (B92270) synthesis. This approach significantly expands the utility of this compound as a scaffold for generating molecular diversity through combinatorial chemistry approaches.

| Multi-Component Reaction | Required Derivative | Potential Product |

| Biginelli Reaction | 2,4-Dichloropyrimidine-6-carbaldehyde | Dihydropyrimidinone-fused pyrimidine |

| Hantzsch Pyridine Synthesis | 2,4-Dichloropyrimidine-6-carbaldehyde | Dihydropyridine-substituted pyrimidine |

Ugi and Passerini Type Reactions

A direct application of this compound as a primary component in the classical Ugi four-component reaction (Ugi-4CR) or the Passerini three-component reaction is not feasible. wikipedia.orgwikipedia.org These reactions require specific functional groups—an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide—none of which are present in the parent compound. wikipedia.orgwikipedia.org

However, this compound serves as a valuable precursor for synthesizing components that can participate in these multicomponent reactions. Through nucleophilic substitution, one of the chloro groups can be replaced to introduce a necessary functional group. For instance, reaction with a primary amine containing a carboxylate group could yield a bifunctional component suitable for an Ugi reaction.

Table 1: Hypothetical Synthesis of an Ugi Reaction Component

| Reactant | Reagent | Potential Product (Ugi Component) | Reaction Type |

|---|

Once synthesized, this pyrimidine-containing amino acid could be used in an Ugi-4CR with an aldehyde, an isocyanide, and an additional carboxylic acid to generate complex, peptide-like molecules bearing the dichloropyrimidine scaffold. This indirect strategy allows for the incorporation of the pyrimidine core into diverse molecular libraries.

Other Chemo- and Regioselective Multi-Component Condensations

Beyond the Ugi and Passerini reactions, the trifunctional nature of this compound makes it a prime candidate for sequential, one-pot, multi-component condensations. The differential reactivity of the three C-Cl bonds can be exploited to achieve regioselectivity. By carefully selecting nucleophiles and controlling reaction conditions (e.g., temperature, stoichiometry), it is theoretically possible to functionalize the C4, C2, and chloromethyl positions in a stepwise manner.

For example, a three-component reaction could be envisioned where a "soft" nucleophile (like a thiol) first displaces the most reactive C4-Cl at a low temperature. Subsequently, upon raising the temperature, a "harder" nucleophile (like a primary amine) could displace the C2-Cl. Finally, a third nucleophile could be introduced to substitute the chloromethyl group.

Table 2: Theoretical Regioselective Multi-Component Reaction

| Step | Nucleophile | Target Site | Illustrative Conditions | Potential Intermediate Product |

|---|---|---|---|---|

| 1 | Ethanethiol | C4-Cl | K₂CO₃, Acetonitrile, 0 °C | 2-Chloro-4-(ethylthio)-6-(chloromethyl)pyrimidine |

| 2 | Aniline | C2-Cl | Triethylamine, Acetonitrile, 60 °C | 4-(Ethylthio)-6-(chloromethyl)-N-phenylpyrimidin-2-amine |

This strategy would enable the rapid assembly of highly decorated pyrimidine derivatives from simple starting materials in a single reaction vessel, which is a hallmark of efficient modern synthesis.

Development of Advanced Synthetic Reagents and Ligands from this compound

Design of Chiral Auxiliaries and Catalysts

The pyrimidine scaffold is a common feature in ligands used for transition metal catalysis. The derivatization of this compound with chiral molecules offers a pathway to new chiral auxiliaries and catalysts. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.

A plausible design strategy involves reacting this compound with a readily available chiral amine or alcohol, such as (S)-(-)-1-phenylethylamine. The nucleophilic amine would displace one or both of the chlorine atoms on the pyrimidine ring to form a new, chiral molecule. This new compound could then be used as a chiral ligand for a metal, forming an asymmetric catalyst, or attached to a substrate to act as a chiral auxiliary, directing subsequent stereoselective transformations.

Table 3: Hypothetical Synthesis of a Chiral Pyrimidine Ligand

| Starting Material | Chiral Reagent | Potential Product | Application |

|---|---|---|---|

| This compound | (R)-(+)-1-Phenylethylamine | 2-Chloro-N-((R)-1-phenylethyl)-6-(chloromethyl)pyrimidin-4-amine | Chiral Ligand Precursor |

The nitrogen atoms of the pyrimidine ring, in conjunction with other heteroatoms introduced during derivatization, could serve as coordination sites for metals like palladium, rhodium, or copper, creating a chiral environment for catalysis.

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π–π stacking, and metal coordination. tandfonline.comresearchgate.net The rigid structure and multiple functionalization points of this compound make it an excellent candidate for designing molecular building blocks, or tectons, for supramolecular assemblies. acs.org

By replacing the chlorine atoms with groups capable of specific interactions, the pyrimidine core can be programmed to self-assemble. For example, substituting the chlorines with isonicotinic acid would introduce both hydrogen-bonding motifs (carboxylic acid) and metal-coordinating sites (pyridine nitrogen). The resulting molecule could form complex, predictable architectures such as coordination polymers or hydrogen-bonded networks.

Table 4: Potential Functional Groups for Directing Supramolecular Assembly

| Functional Group Introduced | Type of Interaction | Potential Supramolecular Structure |

|---|---|---|

| Carboxylic Acids (e.g., via reaction with 4-aminobenzoic acid) | Hydrogen Bonding | Sheets, Helices, Rosettes |

| Pyridyl Groups (e.g., via Suzuki coupling) | Metal Coordination, Hydrogen Bonding | Metal-Organic Frameworks (MOFs), Cages |

| Crown Ethers | Host-Guest Interactions | wikipedia.orgRotaxanes, wikipedia.orgCatenanes |

The planarity of the pyrimidine ring also facilitates π–π stacking interactions, which can further stabilize the resulting supramolecular structures. The ability to install three different recognition sites through sequential substitution provides a route to complex, multifunctional materials.

Computational and Theoretical Investigations of 2,4 Dichloro 6 Chloromethyl Pyrimidine

Quantum Chemical Calculations of Electronic Structure of 2,4-Dichloro-6-(chloromethyl)pyrimidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can provide insights into electron distribution and energy levels, which are crucial for predicting chemical behavior.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital (MO) analysis for this compound would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

Charge Distribution and Electrostatic Potentials

This subsection would focus on the distribution of electron density across the this compound molecule. By calculating the electrostatic potential (ESP), one can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents. An ESP map would visually represent these regions, with colors indicating different charge potentials.

Density Functional Theory (DFT) Studies on Reactivity of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT studies could provide detailed mechanistic insights into the chemical reactions involving this compound.

Prediction of Reaction Pathways and Energy Barriers

DFT calculations could be employed to map out potential reaction pathways for this compound, for example, in nucleophilic substitution reactions at the pyrimidine (B1678525) ring or the chloromethyl group. These calculations would determine the energy barriers (activation energies) for different pathways, allowing for predictions of the most likely reaction products.

Analysis of Transition States and Reaction Mechanisms

A detailed DFT study would involve locating and characterizing the transition state structures for key reaction steps. Analysis of these transition states would provide a deeper understanding of the reaction mechanisms, including bond-breaking and bond-forming processes at the atomic level.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | TS1 | Data not available |

| Nucleophilic attack at C4 | TS2 | Data not available |

| Nucleophilic attack at CH2Cl | TS3 | Data not available |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations could be used to study the dynamic behavior and conformational preferences of this compound over time. This would be particularly relevant for understanding the flexibility of the chloromethyl side chain and how its orientation might influence reactivity. Conformational analysis would identify the most stable (lowest energy) three-dimensional arrangements of the atoms in the molecule.

Rotational Barriers and Conformational Isomers

The study of rotational barriers and conformational isomers is crucial for understanding a molecule's three-dimensional structure, stability, and reactivity. For this compound, the key rotational barrier is associated with the torsion around the single bond connecting the chloromethyl group (-CH₂Cl) to the pyrimidine ring.

Theoretical Framework and Computational Approach: Rotation around this C-C bond can lead to different spatial arrangements of the chloromethyl group relative to the pyrimidine ring, known as conformers or rotamers. These conformers are separated by energy barriers, with the transition state representing the highest energy point during rotation.

Computational chemistry provides powerful tools to explore this energy landscape. A standard approach involves performing a relaxed potential energy surface (PES) scan. In this method, the dihedral angle defined by atoms Cl-C(methyl)-C(ring)-N(ring) is systematically varied in small increments (e.g., 10-15 degrees). At each step, the geometry of the rest of the molecule is optimized to find the minimum energy for that constrained angle. Plotting the resulting energy against the dihedral angle reveals the energy profile of the rotation, from which the energy of stable conformers (local minima) and the height of rotational barriers (maxima) can be determined.

Density Functional Theory (DFT) methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such calculations due to their balance of accuracy and computational cost.

Despite the availability of these well-established methods, specific studies detailing the calculated rotational barriers and the identification of stable conformational isomers for this compound have not been found in the public scientific literature.

Solvent Effects on Reactivity and Structure

The solvent environment can profoundly influence a chemical reaction's rate and outcome, as well as the stable structure of a molecule. Solvents can alter the relative energies of reactants, transition states, and products through stabilization or destabilization. rsc.org For a polar molecule like this compound, with its electronegative chlorine and nitrogen atoms, solvent effects are expected to be significant.

Computational Models for Solvation: Two primary models are used in computational chemistry to simulate solvent effects:

Explicit Solvation Models: In this more rigorous approach, individual solvent molecules are included in the calculation. nih.gov This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute is treated with a high level of quantum theory and the surrounding solvent molecules are treated with less computationally demanding molecular mechanics. miami.edu

These models could be applied to study how different solvents affect the geometry of this compound and its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions at the chlorinated positions. wuxiapptec.com However, a search of published research did not yield any specific computational studies on the solvent effects impacting the structure and reactivity of this compound.

Advanced Computational Methods for Predicting Chemical Behavior of this compound

Modern computational chemistry is increasingly leveraging advanced techniques like machine learning and automated algorithms to predict chemical behavior and discover new reactions, moving beyond the study of single molecules or reactions.

Machine Learning Approaches in Reactivity Prediction

Machine learning (ML) is transforming the prediction of chemical reactivity by training models on large datasets of known reactions. bohrium.com For a molecule like this compound, ML models could predict the outcomes of reactions, such as regioselectivity in SNAr reactions. wuxiapptec.comresearchgate.net

Methodology: An ML workflow for reactivity prediction typically involves:

Data Curation: Assembling a large dataset of reactions involving similar compounds (e.g., substituted dichloropyrimidines).

Featurization: Converting molecules into numerical representations (descriptors or fingerprints) that capture structural and electronic features.

Model Training: Using algorithms like random forests or neural networks to learn the relationship between the molecular features and the reaction outcomes (e.g., yield, selectivity).

Prediction: Applying the trained model to predict the behavior of new, unseen molecules like this compound.

Combining DFT calculations with ML can enhance prediction accuracy. chemistryworld.com While general ML models for predicting reactivity exist, no studies were found that specifically apply these techniques to predict the chemical behavior of this compound.

Automated Reaction Discovery for this compound

Automated reaction discovery tools aim to predict novel chemical reactions and mechanisms without prior human knowledge. mit.edu These methods explore the potential energy surface of a given set of reactants to find transition states and reaction pathways. chemrxiv.org

Methodology: Algorithms for automated reaction discovery can be used to explore the chemical space around this compound. By simulating the molecule's interaction with potential reactants under various conditions, these tools could uncover not only expected reactions but also novel transformations, potential side products, or degradation pathways. This approach requires significant computational power but offers the potential to accelerate the discovery of new synthetic routes and understand complex reaction networks. sciencedaily.com

This field is rapidly developing, but its application to specific, industrially relevant intermediates like this compound is not yet widely documented in peer-reviewed literature. A thorough search did not uncover any studies where automated reaction discovery methods were specifically applied to this compound.

Future Research Directions and Challenges for 2,4 Dichloro 6 Chloromethyl Pyrimidine

Exploration of Unconventional Reactivity Patterns of 2,4-Dichloro-6-(chloromethyl)pyrimidine

The primary challenge and opportunity in the chemistry of this compound lies in controlling the chemoselectivity of its three reactive sites. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the chloromethyl group undergoes nucleophilic substitution typical of benzylic halides. youtube.comlibretexts.org Future research will need to systematically explore this differential reactivity.

Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate. stackexchange.com However, the electronic nature of the C6 substituent can alter this selectivity. wuxiapptec.com The chloromethyl group is electron-withdrawing, which is expected to activate both C2 and C4 positions, but its precise influence on the regioselectivity of SNAr reactions is an area ripe for investigation.

Unconventional reactivity could be uncovered by using sterically demanding nucleophiles, which may favor the less-hindered C4 position, or by employing specific Lewis or Brønsted acid catalysis to selectively activate one of the ring positions. Furthermore, the interplay between the aryl chlorides and the benzylic chloride is a key area for exploration. The benzylic chloride is typically more reactive towards nucleophiles than aryl chlorides. quora.com This intrinsic reactivity difference could be exploited for selective initial substitution at the chloromethyl position, followed by subsequent modifications at the pyrimidine (B1678525) ring.

Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in predicting and rationalizing these reactivity patterns. researchgate.netjchemrev.com By calculating the energies of LUMO (Lowest Unoccupied Molecular Orbital) and transition states for nucleophilic attack at each of the three positions, researchers can forecast the most likely site of reaction under various conditions, guiding experimental design. wuxiapptec.com

Table 1: Predicted Reactivity Hierarchy and Research Questions

| Reactive Site | Typical Reaction | Predicted Relative Reactivity | Key Research Questions |

|---|---|---|---|

| 6-(C H₂Cl) | SN1 / SN2 | Highest | Can conditions be found to completely favor substitution here before SNAr occurs? |

| C4 -Cl | SNAr | Intermediate | How does the C6-chloromethyl group influence C4 vs. C2 selectivity? |

Development of Highly Stereoselective Transformations Involving this compound

A significant frontier in the chemistry of this compound is the development of stereoselective transformations. Currently, research on stereoselective reactions involving dichloropyrimidines is nascent. mdpi.com Future work could focus on two main areas: reactions at the chloromethyl group and dearomatization of the pyrimidine ring.

Substitution at the prochiral chloromethyl carbon offers a direct route to chiral molecules. The development of catalytic asymmetric substitution reactions (e.g., using chiral phase-transfer catalysts or transition metal complexes with chiral ligands) could provide enantiomerically enriched products. These chiral building blocks could then be elaborated using the remaining chloro-substituents.

A more ambitious direction involves the catalytic stereoselective dearomatization of the pyrimidine ring. mdpi.com After initial substitution at one or more of the chloro positions, the resulting electron-rich pyrimidine derivative could be a substrate for enantioselective reduction or cycloaddition reactions. This would generate highly functionalized, non-aromatic nitrogen heterocycles with multiple stereocenters, which are valuable scaffolds in medicinal chemistry. mdpi.com

Integration of this compound in Automated Synthesis and Flow Chemistry

The high reactivity and trifunctional nature of this compound make it an ideal candidate for integration into automated synthesis and flow chemistry platforms. nih.govresearchgate.net Batch reactions involving sequential additions of different nucleophiles can be time-consuming and lead to mixtures of products due to competing reactions. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be leveraged to achieve higher selectivity. vapourtec.com

A future research goal is to design a multi-step flow reactor system for the programmed synthesis of complex derivatives. For instance, a substrate stream of this compound could be sequentially mixed with different nucleophiles in distinct reactor coils, each maintained at an optimal temperature to favor a specific substitution. This would allow for the selective, one-pass synthesis of trisubstituted pyrimidines without the need for isolating intermediates. nih.gov Automated platforms could use this approach to rapidly generate libraries of diverse pyrimidine derivatives for high-throughput screening in drug discovery. researchgate.net

Table 2: Potential Advantages of Flow Chemistry for this compound

| Feature | Challenge in Batch Synthesis | Advantage in Flow Chemistry |

|---|---|---|

| Selectivity | Competing reactions at three sites leading to product mixtures. | Precise temperature and stoichiometry control enables selective reaction at one site. |

| Safety | Potentially exothermic reactions with strong nucleophiles. | High surface-area-to-volume ratio allows for efficient heat dissipation. |

| Scalability | Scaling up can be difficult and hazardous. | Straightforward scale-up by running the system for a longer duration. |

| Automation | Labor-intensive sequential additions and purifications. | Enables automated, multi-step synthesis to rapidly build molecular libraries. researchgate.netresearchgate.net |

Designing Next-Generation Synthetic Strategies Utilizing this compound

Beyond simple nucleophilic substitutions, future synthetic strategies will focus on using this compound in more complex, value-adding transformations. This includes its use in metal-catalyzed cross-coupling reactions and multicomponent reactions.

After an initial selective SNAr reaction, the remaining chloro-substituents can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon and carbon-heteroatom bonds. A significant challenge will be to develop catalytic systems that are compatible with the potentially reactive chloromethyl group or to use it as a coupling partner itself.

Furthermore, the design of novel multicomponent reactions (MCRs) centered around this scaffold is a promising avenue. An MCR could be designed where, for example, an initial reaction at the chloromethyl group tethers a second reactant, which then undergoes an intramolecular cyclization by displacing one of the aryl chlorides. Such strategies would enable the rapid construction of complex, fused heterocyclic systems from simple starting materials. organic-chemistry.org

Advancements in Spectroscopic Characterization Techniques for this compound Derivatives

As increasingly complex molecules are synthesized from this compound, unambiguous structure determination will become a critical challenge. The synthesis of regioisomers is a common outcome, and distinguishing between, for example, a C2-substituted and a C4-substituted isomer requires advanced spectroscopic techniques.

While 1D ¹H and ¹³C NMR are standard tools, they are often insufficient for definitive assignment. Future research will rely heavily on 2D NMR techniques. ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will be essential for correlating proton and carbon signals, allowing for the unambiguous assignment of substitution patterns. For instance, an HMBC correlation from the protons of the chloromethyl group to the C6 and C5 carbons of the pyrimidine ring can definitively anchor the assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the spatial proximity of different substituents, confirming regio- and stereochemistry.

In parallel, computational chemistry can aid in characterization. DFT calculations can predict ¹H and ¹³C NMR chemical shifts for different possible isomers. ijcce.ac.irjchemrev.com Comparing the computationally predicted spectra with experimental data provides a powerful method for structural verification. jchemrev.com

Addressing Synthetic Challenges for Complex Derivatives of this compound

The synthesis of complex molecules derived from this building block faces several hurdles that must be addressed by future research. nih.govrsc.org

Orthogonality: A major challenge is achieving perfect orthogonality between the three chloro groups. This requires the development of reaction conditions (reagents, catalysts, solvents) that allow for the reaction of one site with 100% selectivity while leaving the other two untouched.

Functional Group Tolerance: Subsequent transformations must be tolerant of the functional groups already introduced. Developing mild reaction conditions for substitutions and cross-coupling reactions will be crucial to avoid decomposition or unwanted side reactions.

Scalability: While flow chemistry offers a solution, developing scalable and cost-effective batch processes for specific high-value derivatives will remain an important goal for industrial applications. This involves minimizing the use of expensive catalysts and reagents and designing simple purification protocols.

Overcoming these challenges will require a multidisciplinary approach, combining mechanistic organic chemistry, catalysis, computational modeling, and process engineering to fully exploit the synthetic utility of this compound.

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-6-(chloromethyl)pyrimidine and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine (a derivative) was prepared by reacting 2-aminothiophenol with the parent compound in chloroform at -30°C, followed by crystallization from ethanol (yield: 63%) . Another approach involves chloroacetonitrile condensation with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to form pyrimidinone intermediates, which are subsequently chlorinated using POCl₃ . Key steps include temperature control (-30°C for regioselectivity) and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation relies on multi-technique analysis:

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 4.65 ppm for CH₂Cl in derivatives) and carbon backbone .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₇Cl₃N₂ requires m/z 239.529) .

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at 3431–3452 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and π–π interactions (e.g., monoclinic P2₁/c space group for related pyrimidines) .

Q. How does the reactivity of the chloromethyl group influence downstream applications?

- Methodological Answer : The chloromethyl (-CH₂Cl) moiety is highly electrophilic, enabling:

- Nucleophilic displacement : Substitution with amines (e.g., methylamine) to form amino derivatives under microwave heating (130°C, 87% yield) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids for functionalized pyrimidines .

- Heterocycle formation : Reaction with 2-aminothiophenol yields fused tricyclic systems like pyrimido[5,4-e][1,4]thiazepines .

Advanced Research Questions

Q. How can researchers address contradictory NMR data in chloromethylpyrimidine derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from:

Q. What strategies optimize regioselectivity in dichloropyrimidine substitution reactions?

- Methodological Answer : Regioselectivity at C2 vs. C4 positions is controlled by:

- Temperature : Lower temperatures (-30°C) favor kinetically controlled substitution at the more reactive C4-Cl .

- Catalytic additives : Triethylamine (NEt₃) enhances nucleophilicity of amines in MeCN, directing substitution to C2 .

- Steric effects : Bulky substituents (e.g., diphenylmethyl) hinder C6-CH₂Cl reactivity, prioritizing C4 substitution .

Q. How can computational methods aid in predicting photophysical properties of chloromethylpyrimidine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations:

- π–π interaction energies : Predict photodimerization tendencies (e.g., trans-2,4-dichloro-6-styrylpyrimidines) .

- Frontier molecular orbitals (FMOs) : Estimate UV-Vis absorption maxima by analyzing HOMO-LUMO gaps .

- Solvent modeling : COSMO-RS simulations correlate with experimental solvatochromism in ethanol vs. DMF.

Data Contradiction Analysis

Q. How to resolve discrepancies in elemental analysis vs. spectroscopic data for chloromethylpyrimidines?

- Methodological Answer :

- Recalibrate instrumentation : Ensure NMR and MS are standardized with reference compounds (e.g., 5-Amino-2,4-dichloro-6-(trifluoromethyl)pyrimidine ).

- Repeat under inert conditions : Exclude oxidation/hydrolysis artifacts (e.g., CH₂Cl → CH₂OH in humid air) .

- Cross-validate with X-ray structures : Compare experimental vs. calculated bond lengths (e.g., C-Cl = 1.73 Å in crystal data) .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.